5-Bromo-6-fluoroindole-3-acetic acid
Description
Properties
IUPAC Name |
2-(5-bromo-6-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINOWFDXOKWOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Substituted Aniline Synthesis
Introduction of the Acetic Acid Side Chain at Position 3
The 3-position acetic acid group can be introduced through various synthetic routes:
- Nucleophilic substitution with chloroacetic acid or its salts: For example, the reaction of halogenated aminobenzoic acid derivatives with sodium chloroacetate under reflux conditions (pH adjusted to 7-8) leads to phenylglycine derivatives, which upon cyclization form indole-3-acetic acid esters.
- Selective esterification and hydrolysis: After forming the indole ester, selective hydrolysis can yield the free acetic acid.
Representative Synthetic Route (Adapted from Patent CN106986809B)
| Step | Reaction Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Bromination of 4-chloro-2-aminobenzoic acid with N-bromosuccinimide | Room temperature, controlled addition | High selectivity for 5-bromo position |
| 2 | Nucleophilic substitution with sodium chloroacetate | Heating and reflux, pH 7-8 adjusted with Na2CO3 | 84% yield of N-(4-bromo-5-chloro-2-carboxy)phenylglycine |
| 3 | Cyclization and decarboxylation to form indole ester | Reflux under controlled pH | Moderate to good yield |
| 4 | Selective esterification with octanoyl chloride (for ester derivatives) | Ice bath, stirring, nitrogen atmosphere | 47% yield for octyl ester derivative |
| 5 | Hydrolysis to obtain free acid | Acidification and filtration | Purification by recrystallization |
This method emphasizes efficiency, safety, environmental friendliness, and scalability.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination + Nucleophilic Substitution + Cyclization | 4-chloro-2-aminobenzoic acid | Bromination with NBS; substitution with sodium chloroacetate; cyclization | High yield, scalable, environmentally friendly | Requires careful pH control and purification |
| Leimgruber-Batcho Indole Synthesis | Substituted nitroanilines | Enamine formation; reduction; cyclization | Scalable, good yields for fluoro-substituted indoles | Multi-step, requires handling of nitro compounds |
| Halogen Exchange | Chlorinated indoles | Halogen exchange reactions to introduce fluorine | Useful for late-stage fluorination | May require harsh conditions, potential side reactions |
Research Findings and Analytical Data
- NMR Characterization: ^1H NMR and ^13C NMR data confirm substitution patterns and functional groups in intermediates and final products.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weights consistent with this compound and related intermediates.
- Yields: Reported yields range from moderate (around 47% for esterification steps) to high (up to 84% for intermediate phenylglycine derivatives), indicating process efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoroindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Bromo-6-fluoroindole-3-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Halogen Positioning: The position of Br and F significantly impacts electronic properties.
- Functional Groups : Carboxylic acid derivatives (e.g., 5-Bromoindole-3-acetic Acid) are more polar than ester analogs (e.g., ethyl carboxylates in ), affecting solubility and bioavailability.
- Heterocyclic Cores: Non-indole scaffolds like 3-bromo-6-fluoroquinoline (CAS 205114-16-5) exhibit distinct reactivity and binding profiles .
Physicochemical and Bioactive Properties
- Lipophilicity : Bromine increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .
- Acid vs. Ester : The acetic acid group (e.g., 5-Bromoindole-3-acetic Acid) enables salt formation for improved solubility, whereas esters (e.g., ethyl carboxylates) are typically prodrugs .
Research Implications and Gaps
- Targeted Applications : Fluorinated indoles (e.g., 5-Bromo-7-fluoroindole-3-acetic Acid) are understudied but promising for anticancer or antimicrobial research due to halogen-bonding capabilities .
- Data Limitations: No direct evidence for 5-Bromo-6-fluoroindole-3-acetic Acid highlights a need for further synthesis and characterization studies.
- Cost-Benefit Analysis : Bulk pricing for 5-Bromoindole-3-acetic Acid suggests cost-effectiveness for large-scale applications compared to fluorinated derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing 5-Bromo-6-fluoroindole-3-acetic acid with high yield and purity?
- Methodological Answer : Synthesis typically involves sequential halogenation of indole-3-acetic acid precursors. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF), followed by fluorination at the 6-position using Selectfluor under anhydrous conditions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Structural analogs like 5-bromoindole-3-acetic acid follow similar protocols, emphasizing controlled reaction times and stoichiometry to avoid over-halogenation .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and halogen isotopic patterns. Multinuclear NMR (1H, 13C, 19F) is critical for assigning substituent positions: 19F NMR detects fluorine coupling constants, while 1H NMR identifies indole ring protons. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 280 nm. Thermal stability is evaluated using differential scanning calorimetry (DSC), as demonstrated for brominated benzoic acid derivatives .
Q. How should researchers optimize storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store lyophilized powder at -20°C in amber vials under argon to prevent photodegradation and oxidation. For aqueous solutions, prepare aliquots in DMSO (50 mg/mL) and avoid repeated freeze-thaw cycles. Stability tests under varying pH (4–9) and temperature (-80°C to 25°C) are recommended, as degradation kinetics for halogenated indoles correlate with solvent polarity and light exposure .
Advanced Research Questions
Q. What experimental strategies can address contradictory reports on the auxin-like activity of this compound in Arabidopsis versus monocot models?
- Methodological Answer : Combine targeted metabolomics (GC-MS with deuterated IAA as an internal standard) to quantify endogenous auxin levels in treated tissues. Use auxin-response mutants (e.g., Arabidopsis tir1-1) to isolate compound-specific signaling. For monocots, employ root elongation assays under controlled hormone-depleted conditions. Cross-species differences in transporter affinity (e.g., PIN proteins) can be assessed via competitive binding assays, as shown in phytohormone crosstalk studies .
Q. How do substituent positions (Br at C5, F at C6) influence the receptor binding affinity of this compound compared to native indole-3-acetic acid?
- Methodological Answer : Perform molecular docking simulations with auxin-binding proteins (e.g., TIR1/AFB receptors) to evaluate steric and electronic effects. The electron-withdrawing fluorine at C6 reduces hydrogen-bonding potential, while bromine at C5 enhances hydrophobic interactions in the receptor pocket. Validate predictions using site-directed mutagenesis (e.g., TIR1-F79A) and isothermal titration calorimetry (ITC) to measure binding thermodynamics, as inferred from structure-activity tables of halogenated benzoic acids .
Q. What methodologies enable the detection of this compound in plant tissues amid high background matrix interference?
- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Strata-X-C) to isolate the compound from plant extracts. Derivatize with trimethylsilyldiazomethane to enhance GC-MS sensitivity, and employ selective ion monitoring (SIM) for fragments m/z 294 (M+) and 276 (M+-H2O). Quantify against a deuterated internal standard (e.g., D5-IAA) to correct for matrix suppression, a protocol validated in pathogen-infected plant models .
Data-Driven Insights
- Comparative Bioactivity : Analogous halogenated indoles (e.g., 6-chloro-3-indolyl derivatives) show enhanced enzymatic inhibition in β-galactosidase assays, suggesting halogen positioning impacts substrate specificity .
- Thermal Degradation : Brominated indole acids exhibit stability up to 150°C in DSC, but decompose rapidly above 200°C, necessitating low-temperature storage for long-term studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
